REACTION_CXSMILES
|
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:16]1(=[O:22])[O:21][C:19](=[O:20])[CH2:18][CH2:17]1.[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH2:1]([O:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:22])=[CH:14][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3.4.5|
|
Name
|
|
Quantity
|
301 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
146.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
392 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
further agitating the mixture at 50° C. for 4 hours after the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling the mixture down to room temperature
|
Type
|
DISTILLATION
|
Details
|
distilling off carbon disulfide
|
Type
|
CUSTOM
|
Details
|
collecting solids
|
Type
|
ADDITION
|
Details
|
adding toluene (1 l)
|
Type
|
DISTILLATION
|
Details
|
distilling off water
|
Type
|
TEMPERATURE
|
Details
|
on heating
|
Type
|
FILTRATION
|
Details
|
filtering while hot, and
|
Type
|
DISTILLATION
|
Details
|
distilling off toluene under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C(=O)CCC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 238 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |